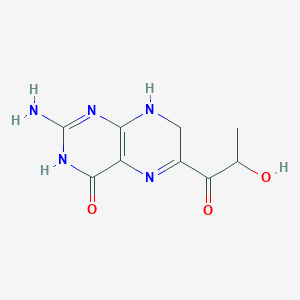
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium is a coordination compound where hafnium is bonded to four molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is part of the metal β-diketonates family, known for their volatility and stability, making them useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium can be synthesized through the reaction of hafnium tetrachloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The product is then purified by recrystallization or sublimation .
Industrial Production Methods
In industrial settings, the synthesis of tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is often produced in high purity for use in applications such as chemical vapor deposition.
化学反応の分析
Types of Reactions
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium oxide.
Reduction: It can be reduced under specific conditions to yield hafnium metal.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or metal hydrides can serve as reducing agents.
Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.
Major Products
Oxidation: Hafnium oxide.
Reduction: Hafnium metal.
Substitution: New hafnium complexes with different ligands.
科学的研究の応用
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium is widely used in scientific research due to its stability and volatility. Some applications include:
Chemistry: Used as a precursor in the synthesis of hafnium-containing materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of thin films and coatings through chemical vapor deposition and atomic layer deposition
作用機序
The mechanism of action of tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium involves the coordination of hafnium with the 2,2,6,6-tetramethyl-3,5-heptanedione ligands. This coordination stabilizes the hafnium ion and allows it to participate in various chemical reactions. The compound’s volatility and stability make it an effective precursor for the deposition of hafnium-containing films.
類似化合物との比較
Similar Compounds
- Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium
- Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium
Uniqueness
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium is unique due to its specific coordination with hafnium, which imparts distinct properties such as higher thermal stability and specific reactivity compared to its zirconium and cerium counterparts .
特性
分子式 |
C44H80HfO8 |
|---|---|
分子量 |
915.6 g/mol |
IUPAC名 |
hafnium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b4*8-7-; |
InChIキー |
ZRECPNBYWRZCRC-DNSQIVDOSA-N |
異性体SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Hf] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



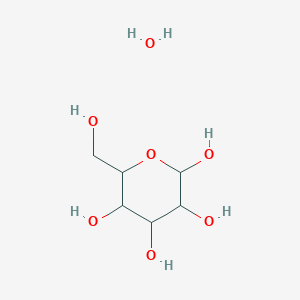
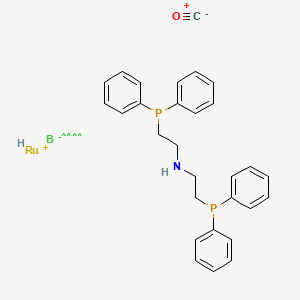

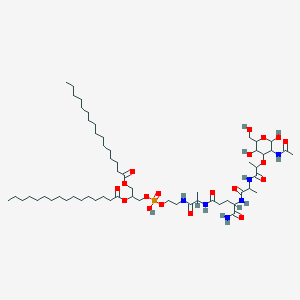
![(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride](/img/structure/B13391108.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
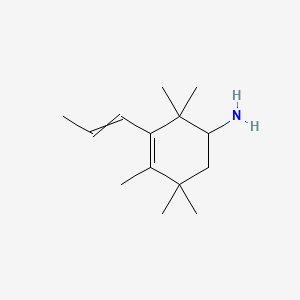
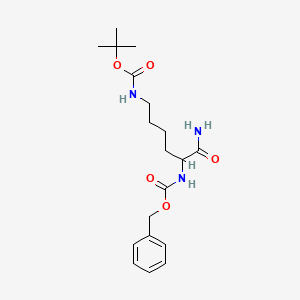
![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B13391141.png)
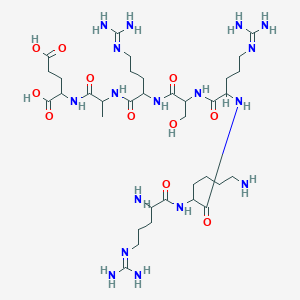
![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
![2-[(3,4,5-trihydroxy-2H-3,4,5,6-tetrahydropyran-2-yl)amino]-2H-3,4,5,6-tetrahy dropyran-3,4,5-triol](/img/structure/B13391156.png)
